molecular formula C4H12S3Sn B14749817 Methyl[tris(methylsulfanyl)]stannane CAS No. 4848-74-2

Methyl[tris(methylsulfanyl)]stannane

Cat. No.: B14749817
CAS No.: 4848-74-2
M. Wt: 275.1 g/mol
InChI Key: IBRVQACWQQJFPP-UHFFFAOYSA-K
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Description

Methyl[tris(methylsulfanyl)]stannane is an organotin compound characterized by a central tin atom bonded to one methyl group and three methylsulfanyl (SCH₃) substituents. Its molecular formula is CH₃Sn(SCH₃)₃, with a molar mass of 327.09 g/mol (calculated based on atomic weights). Organotin compounds like this are notable for their applications in catalysis, polymer stabilization, and as precursors in materials science. The compound’s structure combines the electron-withdrawing effects of sulfur-containing ligands with the steric bulk of methyl groups, influencing its reactivity and stability.

Properties

CAS No.

4848-74-2

Molecular Formula

C4H12S3Sn

Molecular Weight

275.1 g/mol

IUPAC Name

methyl-tris(methylsulfanyl)stannane

InChI

InChI=1S/3CH4S.CH3.Sn/c3*1-2;;/h3*2H,1H3;1H3;/q;;;;+3/p-3

InChI Key

IBRVQACWQQJFPP-UHFFFAOYSA-K

Canonical SMILES

CS[Sn](C)(SC)SC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl[tris(methylsulfanyl)]stannane typically involves the reaction of trimethyltin chloride with sodium methylsulfide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction can be represented as follows:

(CH3  \text{(CH}_3\ (CH3​ 

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl[tris(methylsulfanyl)]stannane with structurally analogous organotin compounds, focusing on substituent effects, stability, and reactivity. Key comparisons include:

Structural Analogues

Compound A : Stannane, (4-methylphenyl)tris(2,4,6-trimethylphenyl)
  • Molecular Formula : C₃₄H₄₀Sn
  • Molar Mass : 567.39 g/mol
  • Substituents : One 4-methylphenyl group and three 2,4,6-trimethylphenyl groups.
  • Key Differences: Steric Bulk: Compound A’s aryl substituents introduce significant steric hindrance, reducing reactivity in nucleophilic or catalytic contexts compared to this compound’s smaller SCH₃ ligands.

Reactivity and Stability

Property This compound Compound A
Thermal Stability Moderate (decomposes above 150°C)* High (stable up to 300°C)
Solubility Soluble in polar aprotic solvents Limited solubility (non-polar solvents)
Catalytic Activity Higher Lewis acidity Low due to steric shielding

*Inferred from analogous methylsulfanyl-substituted tin compounds.

Electronic Structure Analysis

Computational studies using methods like the Amsterdam Density Functional (ADF) program can model the electronic properties of these compounds. For this compound:

  • Charge Distribution : The sulfur atoms in SCH₃ ligands withdraw electron density from tin, increasing its electrophilicity.
  • Frontier Molecular Orbitals : Lower energy gaps compared to aryl-substituted stannanes, suggesting higher reactivity in redox processes.

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